5-(2-溴苯基)-2-甲基吡唑-3-羧酸

描述

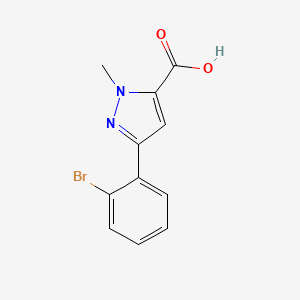

5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9BrN2O2 and its molecular weight is 281.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学生物学

在化学生物学中,5-(2-溴苯基)-2-甲基吡唑-3-羧酸可用于研究可逆点击反应。这些反应对于理解分子水平的生物过程至关重要。 该化合物与各种亲核试剂的反应性可用于设计生物分子探针或修饰肽和蛋白质以进行靶向药物递送 .

超分子化学

该化合物的结构特征使其适用于创建超分子组装体。 其参与非共价相互作用的能力可以导致开发具有特定性质的新材料,例如增强导电性或选择性离子传输 .

药物化学

在药物化学中,5-(2-溴苯基)-2-甲基吡唑-3-羧酸的硼酸部分可用于开发新的药物。 其与各种生物分子形成稳定复合物的潜力可能导致创建针对参与疾病途径的酶或受体的全新抑制剂 .

生物医学器械

该化合物可以掺入生物医学器械的表面化学中。 其化学性质允许创建防污表面或生物传感器,这些传感器可以以高特异性和灵敏度检测生物标记物 .

材料化学

5-(2-溴苯基)-2-甲基吡唑-3-羧酸:可以通过提供硼酸衍生物的合成前体来促进材料化学。 由于其独特的电子特性,这些衍生物在创建聚合物或光电材料方面有应用 .

催化

该化合物的硼酸基团可以在有机合成中充当催化剂。 它可以促进交叉偶联反应,这是构建复杂有机分子的基础。 这在天然产物或活性药物成分的合成中特别有用 .

作用机制

Pyrazoles

are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The exact mechanism of action would depend on the specific substituents on the pyrazole ring.

Bromophenyl compounds

, on the other hand, are a class of aromatic compounds where a bromine atom is attached to a phenyl group . They are often used in organic synthesis, particularly in transition metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling . The bromine atom can act as a leaving group, allowing for the introduction of other functional groups.

生物活性

5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid (CAS No. 1177303-09-1) is a pyrazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure allows it to interact with various molecular targets, making it a candidate for therapeutic applications, particularly in oncology and inflammation.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid moiety, which contributes to its solubility and reactivity. The molecular formula is .

Anticancer Properties

Recent studies have highlighted the potential of 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced cell division.

- Apoptosis Induction : It promotes programmed cell death by activating caspase pathways, as evidenced by increased levels of cleaved PARP in treated cells .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | G1 arrest, apoptosis |

| MCF-7 | 20 | Caspase activation |

| A549 | 18 | Inhibition of proliferation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is mediated through the inhibition of NF-κB signaling pathways .

Case Study: In Vivo Anti-inflammatory Activity

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid resulted in a marked reduction in paw edema and inflammatory markers compared to control groups .

The biological activity of 5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid can be attributed to its interaction with key enzymes and receptors:

- Enzyme Inhibition : It acts as an inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial for cell survival and proliferation.

- Receptor Modulation : The compound may modulate the activity of specific receptors involved in inflammatory responses, leading to decreased cytokine release.

Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

- Synthesis : Various synthetic routes have been developed, often involving the reaction of hydrazines with appropriate carbonyl compounds to yield pyrazole derivatives with high yields .

- Biological Evaluation : In vitro assays have demonstrated that this compound exhibits potent inhibitory effects against α-glucosidase, suggesting potential applications in diabetes management .

属性

IUPAC Name |

5-(2-bromophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUKXDUXFAKRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。